molecular formula C10H13N5O3 B12451230 2'-Deoxyadenosine; Deoxyadenosine

2'-Deoxyadenosine; Deoxyadenosine

Cat. No.: B12451230
M. Wt: 251.24 g/mol
InChI Key: OLXZPDWKRNYJJZ-BYRXKDITSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyadenosine can be achieved through various methods. One approach involves the use of recombinant Escherichia coli strains overexpressing purine nucleoside phosphorylase, uridine phosphorylase, and thymidine phosphorylase. These strains are cultured in an auto-induction medium, and the resulting cultures are used to synthesize 2’-deoxyadenosine . Another method involves the chemical synthesis of 2’-deoxynucleoside 5’-triphosphates, which are intermediates in the production of 2’-deoxyadenosine .

Industrial Production Methods: Industrial production of 2’-deoxyadenosine often employs enzymatic methods due to their efficiency and environmental friendliness. For instance, the use of nucleoside phosphorylases in recombinant Escherichia coli strains allows for the production of 2’-deoxyadenosine from inexpensive starting materials such as thymidine and adenine .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of 2’-deoxyadenosine can lead to the formation of 8,5’-cyclo-2’-deoxyadenosine isomers, which are potential biomarkers .

Common Reagents and Conditions: Common reagents used in the reactions involving 2’-deoxyadenosine include chromium (VI), Fenton reagents, and lumazine for photoinduction . These reactions typically occur under neutral conditions or in the presence of specific catalysts.

Major Products: The major products formed from the reactions of 2’-deoxyadenosine include various oxidized derivatives, such as 8,5’-cyclo-2’-deoxyadenosine isomers . These products are often studied for their potential biological and chemical significance.

Mechanism of Action

The mechanism of action of 2’-deoxyadenosine involves its incorporation into DNA, where it pairs with deoxythymidine. This incorporation is crucial for DNA replication and repair . In the case of its analogs, such as cladribine, the compound is phosphorylated by deoxycytidine kinase to form a triphosphorylated active form. This active form is cytotoxic, resistant to breakdown by adenosine deaminase, and disrupts DNA synthesis and repair, thereby inducing apoptosis .

Comparison with Similar Compounds

  • Adenosine
  • 2’-Deoxyguanosine
  • 2’-Deoxycytidine
  • 2’-Deoxythymidine

Comparison: 2’-Deoxyadenosine is unique among these compounds due to its specific pairing with deoxythymidine in DNA. While adenosine is a ribonucleoside and pairs with uridine in RNA, 2’-deoxyadenosine is a deoxyribonucleoside and pairs with deoxythymidine in DNA . Additionally, its analogs, such as cladribine, have unique therapeutic applications due to their ability to disrupt DNA synthesis and repair .

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

(2S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m0/s1

InChI Key

OLXZPDWKRNYJJZ-BYRXKDITSA-N

Isomeric SMILES

C1[C@H](O[C@H](C1O)CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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